Harzianopyridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAYFJAGDIMEX-GJIOHYHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135026 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137813-88-8 | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137813-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Methodologies for Harzianopyridone Biosynthesis Elucidation
Unveiling the Harzianopyridone Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC). nih.govmdpi.com Initial proposals for the pathway were guided by the known biosynthesis of other 2-pyridone natural products, suggesting a polyketide-amino acid precursor. nih.gov Isotope feeding studies further supported this hypothesis. nih.gov The identification of the har BGC in Trichoderma harzianum provided the genetic blueprint for dissecting the pathway. nih.gov Heterologous expression of the har genes in a host organism, Aspergillus nidulans, was instrumental in functionally characterizing the enzymes and reconstituting the biosynthetic sequence. nih.govrsc.org
The Central Role of a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid
At the heart of this compound biosynthesis lies a hybrid enzyme, HarA, which functions as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). nih.govnih.govebi.ac.uk These multifunctional enzymes are common in fungal secondary metabolism, assembling complex molecular scaffolds from simple precursors. ebi.ac.ukresearchgate.net In the case of this compound, HarA is responsible for the condensation of a tetraketide, derived from polyketide synthesis, with the amino acid L-tyrosine, which is incorporated via its nonribosomal peptide synthetase module. nih.govrsc.org This initial step, catalyzed by HarA in conjunction with an enoylreductase, HarE, leads to the formation of a key tetramic acid intermediate. nih.govescholarship.org
A Symphony of Key Biosynthetic Enzymes
Following the initial construction of the tetramic acid core, a series of tailoring enzymes modify the structure to yield the final this compound molecule. These enzymes, encoded within the har BGC, perform a range of chemical transformations with remarkable specificity.
The collaboration between the PKS-NRPS HarA and the enoylreductase (ER) HarE is foundational to the entire biosynthetic pathway. nih.govnih.gov Co-expression of harA and harE in A. nidulans resulted in the production of the tetramic acid intermediate, confirming their role in its formation. nih.gov This initial cyclized product serves as the substrate for the subsequent enzymatic modifications.
The cytochrome P450 monooxygenase, HarG, exhibits remarkable bifunctionality, catalyzing two critical and distinct reactions: ring expansion and phenyl cleavage. nih.govresearchgate.netsdu.edu.cn When harG was co-expressed with harA and harE, the production of a dephenylated 2-pyridone was observed. nih.gov This suggests that HarG first catalyzes a radical-mediated ring expansion of the tetramic acid, a mechanism proposed in the biosynthesis of similar compounds like tenellin (B611285). nih.gov Subsequently, HarG facilitates the cleavage of the phenyl group originating from the L-tyrosine precursor. nih.govescholarship.org This dephenylation is a crucial step in shaping the final this compound scaffold.
Another key cytochrome P450 enzyme, HarD, is responsible for the N-hydroxylation of the 2-pyridone intermediate. nih.govacs.orgsdu.edu.cn The introduction of a hydroxyl group at the nitrogen atom of the pyridone ring is an unexpected and intriguing step, especially since the final this compound molecule does not possess this modification. nih.govrsc.org It is proposed that this N-hydroxy group, which is later removed, may act as a directing group, influencing the reactivity of the pyridone ring for subsequent modifications. nih.govacs.org
The O-methyltransferase HarB plays a crucial role in the final tailoring steps of this compound biosynthesis. nih.govacs.orgnih.govresearchgate.net This enzyme is responsible for the methylation of hydroxyl groups, a common modification in natural product biosynthesis. uniprot.orguniprot.org In the this compound pathway, HarB catalyzes the O-methylation of the N-hydroxy-pyridone intermediate, forming an N-methoxy group. nih.govrsc.org This N-methoxy group is believed to further tune the electronic properties of the pyridone ring, facilitating subsequent hydroxylations. rsc.org Ultimately, HarB is also involved in the methylation of the C5 and C6 hydroxyl groups to yield the final this compound structure. nih.gov
Flavin-Dependent Monooxygenase HarC
The enzyme HarC is a flavin-dependent monooxygenase (FMO) encoded within the this compound biosynthetic gene cluster. nih.gov FMOs are a class of enzymes that catalyze a variety of oxidation reactions with high selectivity, using a flavin cofactor (FAD or FMN). mdpi.commdpi.comnih.gov In the this compound pathway, HarC is one of two FMOs, alongside HarF, that plays a crucial role in tailoring the pyridone core. nih.govescholarship.org
HarC is specifically involved in the iterative hydroxylation steps required to install the methoxy (B1213986) groups on the pyridone ring. nih.govescholarship.org The enzyme-catalyzed transformation is oxygen-dependent, and in vitro assays have demonstrated that the reaction will not proceed under anaerobic conditions. nih.gov For its catalytic activity, HarC requires NADPH, which is necessary for the regeneration of the reduced flavin cofactor after each hydroxylation reaction. nih.gov In one of the final steps of the biosynthesis, HarC, in conjunction with the methyltransferase HarB, converts an intermediate to the final this compound product. nih.govescholarship.org In vitro studies showed that incubating an intermediate (compound 7 in the pathway) with both HarB and HarC resulted in its complete conversion to this compound within 20 minutes. nih.gov
Iterative Catalysis in Methoxy Group Introduction
A remarkable feature of this compound biosynthesis is the iterative use of a methyltransferase and a flavin-dependent monooxygenase to introduce the distinctive C5 and C6 methoxy groups on the pyridone core. researchgate.netnih.govnih.govacs.orgescholarship.org This iterative catalysis represents an efficient enzymatic strategy, where the same enzymes are used multiple times to perform similar chemical modifications at different positions on the substrate. nih.govescholarship.org These two methoxy groups are a key structural feature, matching those found in the electron carrier ubiquinone, which is the target of this compound's inhibitory activity. nih.govescholarship.org
Role of Methyltransferase and Flavin-Dependent Monooxygenase
The two enzymes responsible for the iterative installation of the methoxy groups are the O-methyltransferase HarB and the flavin-dependent monooxygenase HarC. nih.govnih.govescholarship.org Their collaboration follows a sequential pattern of hydroxylation followed by methylation.
The process is initiated by HarC, which hydroxylates the pyridone ring. nih.gov This is followed by the action of HarB, which transfers a methyl group from a donor molecule, S-adenosyl methionine (SAM), to the newly installed hydroxyl group, forming a methoxy group. nih.gov This sequence of hydroxylation and methylation is performed iteratively to install both the C5 and C6 methoxy groups, highlighting the programmed and remarkable functions of these fungal biosynthetic enzymes. nih.govnih.gov
N-Methoxy Group as a Directing Moiety
The biosynthetic pathway of this compound includes the unexpected installation and subsequent removal of a methoxy group on the pyridone nitrogen (N-methoxy). researchgate.netnih.govacs.orgescholarship.org This transient modification is not present in the final natural product. escholarship.org It has been proposed that this N-methoxy group is not a simple protective group to prevent N-methylation by HarB, as experiments have shown HarB does not methylate the nitrogen. nih.gov
Instead, the N-methoxy group is hypothesized to function as a directing group that tunes the reactivity of the pyridone ring. researchgate.netnih.govacs.orgescholarship.org It is thought to increase the nucleophilic character of the nitrogen atom through the "alpha effect." researchgate.netnih.gov This enhanced nucleophilicity of the N1 atom promotes electrophilic aromatic substitution (EAS) on the pyridone core, specifically at the C5 position, facilitating the hydroxylation catalyzed by HarC. nih.govnih.gov This strategy of installing and later removing a directing group is an elegant solution to control the regioselectivity of the tailoring reactions. nih.gov
Isotope Feeding Studies in Pathway Delineation
Before the biosynthetic gene cluster was identified, isotope feeding studies were instrumental in proposing the fundamental building blocks of this compound. escholarship.orgescholarship.org Such studies involve feeding the producing organism, T. harzianum, with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N) and then determining the position of these labels in the final product using techniques like NMR or mass spectrometry. iaea.orgvliz.beplos.org
These experiments supported the proposal that this compound is derived from a polyketide-amino acid precursor, specifically a tetraketide and the amino acid tyrosine, which are condensed to form a tetramic acid intermediate. nih.govescholarship.orgmdpi.com The insights gained from these labeling experiments provided a crucial foundation for later identifying the responsible biosynthetic gene cluster by predicting the types of enzymes that would be involved, such as a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). escholarship.orgescholarship.org
Genetic Basis of this compound Production
The production of this compound by Trichoderma harzianum is governed by a set of genes organized together in a specific region of the fungal chromosome. nih.gov This organization is typical for fungal secondary metabolites and is known as a biosynthetic gene cluster (BGC). mdpi.com
Identification of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster for this compound, named the "har" cluster, was identified in the genome of T. harzianum. nih.gov Its discovery was guided by biosynthetic proposals based on other 2-pyridone natural products like tenellin and the results from earlier isotope feeding studies. nih.govescholarship.org Researchers searched the fungal genome for a BGC containing homologs of a PKS-NRPS and a ring-expansion cytochrome P450 monooxygenase (P450RE), which were predicted to be key enzymes in the pathway. nih.gov
The identified har BGC contains all the necessary genes for this compound synthesis. nih.govu-tokyo.ac.jpsecondarymetabolites.org The functions of the enzymes encoded by these genes have been predicted through homology to characterized enzymes and confirmed through heterologous expression and in vitro enzymatic assays. nih.govsecondarymetabolites.org The cluster contains ten genes, including the core PKS-NRPS hybrid enzyme (HarA), several tailoring enzymes, and a transcription factor. u-tokyo.ac.jpsecondarymetabolites.org
Table 1: Genes in the this compound Biosynthetic Gene Cluster
| Gene ID | Protein Product | Predicted Function | Evidence |
|---|---|---|---|
| THAR02_03282 | Transcription factor | Regulation of the gene cluster | Gene co-localization |
| THAR02_03283 | HarB | O-methyltransferase | Tailoring enzyme; confirmed by activity assay |
| THAR02_03284 | HarC | Flavin-dependent monooxygenase | Tailoring enzyme; confirmed by activity assay |
| THAR02_03285 | HarD | Cytochrome P450 monooxygenase (N-hydroxylase) | Tailoring enzyme; confirmed by activity assay |
| THAR02_03286 | HarE | Enoylreductase | Partner to PKS-NRPS |
| THAR02_03287 | HarF | Flavin-dependent monooxygenase | Tailoring enzyme |
| THAR02_03288 | HarG | Cytochrome P450 monooxygenase (ring expansion) | Tailoring enzyme |
| THAR02_03290 | HarA | PKS-NRPS | Core biosynthetic enzyme |
| THAR02_03291 | - | Transporter | Efflux of the final product |
| THAR02_03289 | - | - | - |
Source: MIBiG BGC0002066 secondarymetabolites.org, Bat-Erdene et al., 2020 nih.gov
Heterologous Expression Systems for Pathway Reconstitution
The elucidation of the this compound biosynthetic pathway has been significantly advanced through the use of heterologous expression systems. This technique involves transferring the biosynthetic gene cluster (BGC) from the native producer, Trichoderma harzianum, into a more genetically tractable host organism. mdpi.com This approach allows for the functional characterization of individual genes and the step-by-step reconstitution of the metabolic pathway, which is often difficult in the original organism. researchgate.net Such systems are invaluable for confirming the roles of specific enzymes and identifying the minimal set of genes required for production. nih.gov
Aspergillus nidulans has proven to be a particularly effective heterologous host for studying this compound biosynthesis. mdpi.comnih.gov Researchers successfully identified the har BGC in Trichoderma harzianum and expressed its constituent genes in an A. nidulans strain (A1145 ΔEM) to verify their functions. researchgate.netnih.gov
The co-expression of the genes HarA through HarF in A. nidulans resulted in the detectable biosynthesis of this compound at a concentration of 0.5 mg/L. nih.gov Further experiments established that the minimal set of enzymes necessary to produce the compound are HarA, HarB, HarC, HarD, HarE, and HarG. nih.gov The process involves a complex series of reactions catalyzed by these enzymes, including a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), an O-methyltransferase, flavin-dependent monooxygenases (FMOs), and a cytochrome P450 enzyme. nih.gov
Detailed analysis of metabolites produced by different combinations of the har genes in A. nidulans allowed for the proposal of a detailed biosynthetic pathway. nih.gov This included the identification of intermediate compounds and shunt products, providing a clearer picture of the enzymatic steps, such as the iterative use of a methyltransferase and an FMO to install methoxy groups. researchgate.netnih.gov
Table 1: Genes from the har Biosynthetic Gene Cluster (BGC) Expressed in Aspergillus nidulans
| Gene | Predicted Enzyme Function | Role in this compound Biosynthesis |
|---|---|---|
| HarA | PKS-NRPS | Forms the initial polyketide-amino acid tetramic acid precursor. nih.gov |
| HarB | O-methyltransferase (O-MT) | Iteratively installs C5- and C6-methoxy groups. nih.gov |
| HarC | Flavin-dependent monooxygenase (FMO) | Used iteratively in the installation of methoxy groups. nih.gov |
| HarD | Cytochrome P450 (N-hydroxylase) | Proposed to be involved in N-hydroxylation. nih.gov |
| HarE | Enoylreductase (ER) | Partners with the PKS-NRPS during precursor synthesis. nih.gov |
| HarF | Flavin-dependent monooxygenase (FMO) | Involved in the biosynthetic process. nih.gov |
| HarG | Cytochrome P450 (P450RE) | Responsible for both ring expansion and phenyl-cleavage steps. nih.gov |
Strategies for Enhancing Biosynthetic Yields
Increasing the production of this compound is a key objective for its potential applications. One effective strategy is the use of co-cultivation. Studies have shown that the accumulation of this compound by Trichoderma harzianum can be significantly enhanced when it is grown in the presence of other fungi. researchgate.net Specifically, the introduction of either viable or nonviable biomass from Rhizoctonia solani or Botrytis cinerea into the culture was found to increase the production of this compound. researchgate.net This suggests that molecular signals from the interacting fungi elicit a defense or stress response in T. harzianum, thereby stimulating the biosynthetic pathway of the compound. researchgate.net Such elicitation strategies could be developed to improve yields in fermentation processes for novel biopesticides. researchgate.net
Iii. Biological Activities and Mechanistic Investigations of Harzianopyridone
Antifungal Activities and Spectrum of Efficacy
Harzianopyridone has demonstrated significant antifungal activity against a range of plant pathogenic fungi. Its efficacy is often compared to other known fungicides, highlighting its potential as a biocontrol agent. caymanchem.comglpbio.comnih.govjeb.co.inresearchgate.net
Table 1: Antifungal Efficacy of this compound against Select Phytopathogenic Fungi
| Fungal Pathogen | EC50 (µg/mL) | Growth Inhibition (%) | Reference |
| Rhizoctonia solani | 35.9 | >90% | caymanchem.comglpbio.comjeb.co.in |
| Sclerotium rolfsii | 42.2 | >90% | caymanchem.comglpbio.comjeb.co.in |
| Macrophomina phaseolina | 60.4 | >90% | caymanchem.comglpbio.comjeb.co.in |
| Fusarium oxysporum | 50.2 | >90% | caymanchem.comglpbio.comjeb.co.in |
| Pythium ultimum | N/A | Strong inhibition | nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net |
| Gaeumannomyces graminis var. tritici | N/A | Strong inhibition | nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net |
| Botrytis cinerea | N/A | Strong inhibition | nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov |
| Phytophthora cinnamomi | N/A | Activity observed | nih.govnih.gov |
| Leptosphaeria maculans | N/A | Activity observed | nih.govnih.gov |
N/A: Data not explicitly provided in EC50 or % inhibition, but strong or significant activity is reported.
This compound exhibits robust activity against several economically important phytopathogenic fungi, offering a promising avenue for disease management. caymanchem.comglpbio.comnih.gov
The racemic form of this compound has demonstrated strong antifungal activity against Pythium ultimum and Gaeumannomyces graminis var. tritici. nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net P. ultimum is an oomycete pathogen known for causing damping-off and root rot in various crops, while G. graminis var. tritici is the causal agent of "take-all" disease in wheat, a significant threat to cereal productivity. semanticscholar.orgmdpi.com
This compound is highly effective against Rhizoctonia solani and Botrytis cinerea. Studies have shown that this compound can inhibit the growth of R. solani by more than 90%, with an EC50 of 35.9 µg/mL. caymanchem.comglpbio.comjeb.co.in Similarly, it exhibits strong antifungal activity against B. cinerea, a common cause of gray mold in many crops. nih.govmdpi.comresearchgate.netsemanticscholar.orgresearchgate.netnih.gov The production of this compound by Trichoderma harzianum strains can be significantly enhanced by co-cultivation with R. solani or B. cinerea, suggesting an induced defense mechanism by the producing fungus. nih.gov
This compound has been reported to inhibit the growth of Sclerotium rolfsii and Macrophomina phaseolina by over 90%. caymanchem.comglpbio.comjeb.co.in The EC50 values for these pathogens are 42.2 µg/mL and 60.4 µg/mL, respectively. caymanchem.comglpbio.com S. rolfsii is known for causing southern blight, while M. phaseolina is a widespread soil-borne fungus responsible for charcoal rot and stem/root rot in numerous plant species, especially under high temperatures and low soil moisture. encyclopedia.pubplantarchives.orgnih.gov
This compound demonstrates significant antifungal activity against Fusarium oxysporum, a widespread soil-borne pathogen responsible for vascular wilts and root rots in a broad range of horticultural and agricultural crops. caymanchem.comglpbio.comjeb.co.intandfonline.comtubitak.gov.tr Its EC50 value against F. oxysporum is 50.2 µg/mL, with reported growth inhibition exceeding 90%. caymanchem.comglpbio.comjeb.co.in
Sclerotium rolfsii and Macrophomina phaseolina
Inhibition of Mitochondrial Complex II (Succinate-Ubiquinone Oxidoreductase; SQR)
A key aspect of this compound's biological activity is its potent and specific inhibition of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH). caymanchem.compnas.orgnih.govglpbio.comlabchem.com.myglpbio.comresearchgate.netmedchemexpress.comresearchgate.netnih.gov This enzyme is a crucial component of both the tricarboxylic acid cycle and the electron transport chain in mitochondria, playing a vital role in cellular respiration and ATP production. pnas.orgresearchgate.net
This compound functions as an atpenin-like inhibitor, blocking electron transfer in oxidative phosphorylation by inhibiting the oxidation of succinate to fumarate (B1241708) and the coupled reduction of ubiquinone to ubiquinol. caymanchem.compnas.orgnih.govglpbio.comresearchgate.net Its inhibitory potency varies depending on the source of the complex II enzyme. caymanchem.comglpbio.com
Table 2: IC50 Values of this compound for Mitochondrial Complex II (SQR)
| Source of Complex II | IC50 (µM) | IC50 (nM) | Reference |
| Bovine | 0.017 | 17 | caymanchem.comglpbio.comlabchem.com.myglpbio.com |
| Rat | 0.2 | 200 | caymanchem.comglpbio.comlabchem.com.myglpbio.com |
| Ascaris suum (Nematode) | 2 | 2000 | caymanchem.comglpbio.comlabchem.com.myglpbio.com |
| General SDH | N/A | 80 | medchemexpress.com |
N/A: Not explicitly stated in µM, but provided in nM.
This compound also inhibits nematode quinol-fumarate reductase (QFR) with an IC50 of 0.36 µM. caymanchem.comglpbio.com Importantly, it demonstrates selectivity for complex II, showing significantly weaker inhibition (IC50s >100 µM) against complexes I and III in mammalian systems (rats and cattle) and complex I in nematodes. caymanchem.compnas.orgglpbio.com This selectivity makes this compound a valuable tool for studying the biochemical and structural properties of complex II and its physiological roles. pnas.org The structural similarity of this compound's penta-substituted pyridine (B92270) core to the electron carrier ubiquinone is believed to contribute to its potent inhibitory activity. nih.gov
Comparative Analysis with Atpenins
This compound is recognized as an atpenin-like inhibitor of mitochondrial complex II caymanchem.comresearchgate.net. Atpenins, a group of potent antifungal antibiotics, also specifically target complex II nih.govresearchgate.netpnas.org. Research indicates that while both this compound and atpenins inhibit complex II, atpenins generally demonstrate greater potency researchgate.netpnas.org. For instance, atpenin A5 has an IC₅₀ value of 3.7 nM for mammalian mitochondria, making it significantly more potent than this compound .
The structures of this compound and atpenins share similarities with ubiquinone, the electron carrier that binds to complex II, suggesting they competitively inhibit ubiquinone reduction at the Qp site of complex II nih.govpnas.orgchegg.comdokumen.pubrcsb.orgnih.gov.
Table 1: Comparative Inhibition of Mitochondrial Complex II by this compound and Atpenins
| Compound | Species/Source | IC₅₀ (µM) for Complex II (SQR) | IC₅₀ (µM) for QFR | Reference |
| This compound | Bovine mitochondria | 0.017 | - | caymanchem.com |
| This compound | Rat mitochondria | 0.2 | - | caymanchem.com |
| This compound | Ascaris suum | 2 | 0.36 (NADH-fumarate reductase) | caymanchem.comnih.gov |
| Atpenin A5 | Mammalian mitochondria | 0.0037 | - | |
| Atpenin A5 | Ascaris suum | 0.012 | - |
Specificity for Complex II over Other Respiratory Complexes
A key characteristic of this compound's mechanism of action is its high specificity for mitochondrial complex II caymanchem.comhellobio.com. Studies have demonstrated that this compound selectively inhibits complex II, showing significantly lower or no inhibitory effects on other respiratory complexes, such as complex I (NADH-ubiquinone oxidoreductase) and complex III (ubiquinol-cytochrome c reductase) caymanchem.comresearchgate.netchegg.comresearchgate.net. For instance, IC₅₀ values for this compound against complex I and complex III in rats and cattle are reported to be greater than 100 µM, highlighting its targeted action on complex II caymanchem.com. This specificity makes this compound a valuable tool for studying the biochemical and structural properties of complex II researchgate.net.
Inhibition of Quinol-Fumarate Reductase (QFR)
Beyond its role as a succinate-ubiquinone oxidoreductase (SQR) inhibitor in aerobic respiration, this compound also effectively inhibits quinol-fumarate reductase (QFR) activity caymanchem.comhellobio.compnas.org. In anaerobic parasitic eukaryotes, complex II functions as a QFR, acting as a terminal oxidase in the NADH-fumarate pathway, which is crucial for their survival nih.govresearchgate.net. This compound's ability to inhibit QFR in organisms like Ascaris suum mitochondria (IC₅₀ = 0.36 µM) underscores its potential as an antihelmintic agent caymanchem.comnih.gov. The inhibition occurs at the quinol-binding site (Qp site) of the enzyme, preventing the transfer of electrons rcsb.orgnih.gov.
Structure-Activity Relationships for Antifungal Effects
The antifungal activity of this compound is linked to its specific chemical structure, particularly its penta-substituted pyridine core frontiersin.orgnih.govnih.gov. Early research established that this compound, isolated from Trichoderma harzianum, exhibits antifungal properties biolinks.co.jpcaymanchem.comrsc.org. The racemic form of this compound has shown strong antifungal activity against plant pathogenic fungi, including Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, and Botrytis cinerea nih.gov. Conversely, a laevorotatory form of this compound exhibited weaker antibacterial and antifungal activity nih.gov.
The C5 and C6 methoxy (B1213986) groups present in this compound are also found in ubiquinone, which is structurally mimicked by these inhibitors nih.gov. This structural resemblance is crucial for their potent activity against mitochondrial complex II nih.gov. Studies on the biosynthesis of this compound indicate that multiple iterative enzymes, including a methyltransferase and a flavin-dependent monooxygenase, are involved in introducing these methoxy groups, highlighting the importance of these specific modifications for its biological function nih.gov. Computer-based molecular docking studies have also suggested that this compound, in combination with other Trichoderma harzianum-derived metabolites, can synergistically improve antifungal activity by inhibiting or modifying pathogenicity and virulence-related proteins in fungi like Botrytis cinerea hep.com.cn.
Antimicrobial Activities Beyond Fungi
This compound's antimicrobial properties extend beyond its well-documented antifungal effects, demonstrating activity against bacteria and viruses ontosight.aicaymanchem.comresearchgate.netscite.ai.
Antibacterial Properties
This compound has been reported to possess antibacterial activity ontosight.aibiolinks.co.jpcaymanchem.comhellobio.com. While specific bacterial targets and detailed mechanisms for its antibacterial action are less extensively documented compared to its antifungal and complex II inhibitory roles, its broad-spectrum antimicrobial potential makes it a compound of interest ontosight.ai.
Antiviral Activity
Recent research has identified this compound as an agent with antiviral activity nih.govscite.aicitedrive.comnih.govscielo.br. Notably, it has been shown to inhibit the replication of the Zika virus (ZIKV) nih.govcitedrive.comnih.gov. This compound achieves this by directly binding to the ZIKV RNA-dependent RNA polymerase (RdRp) and suppressing its polymerase activity nih.govcitedrive.comnih.gov. In cellular models, this compound demonstrated significant anti-ZIKV activity with EC₅₀ values ranging from 0.46 to 2.63 µM, without exhibiting obvious cytotoxicity at higher concentrations (CC₅₀ > 45 µM) nih.govcitedrive.comnih.gov. This suggests its potential for development as an antiviral drug nih.govcitedrive.com.
Table 2: Antiviral Activity of this compound Against Zika Virus (ZIKV)
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| SNB19 | < 0.5 | > 45 | nih.gov |
| Vero | < 3 | > 45 | nih.gov |
| A549 | < 3 | > 45 | nih.gov |
Inhibition of Zika Virus (ZIKV) Replication
This compound has been identified as a potent inhibitor of Zika virus (ZIKV) replication. Studies have shown that HAR can effectively inhibit ZIKV replication across multiple cellular models, including A549, SNB19, and Vero cells dntb.gov.uanih.govnih.govmdpi.com. The compound exhibits half-maximal effective concentration (EC50) values ranging from 0.46 to 2.63 µM, indicating its strong antiviral potential dntb.gov.uanih.govnih.govmdpi.com. Importantly, this compound does not exhibit significant cytotoxicity in these cellular models, with half-maximal cytotoxic concentration (CC50) values exceeding 45 µM dntb.gov.uanih.govnih.govmdpi.com. Beyond inhibiting replication, HAR has also been observed to reduce the expression of viral proteins and protect cells from viral infection dntb.gov.uanih.govnih.gov.
Table 1: Inhibition of ZIKV Replication by this compound (HAR)
| Cell Line | EC50 (µM) Range | CC50 (µM) |
| A549 | 0.46 - 2.63 | > 45 |
| SNB19 | 0.46 - 2.63 | > 45 |
| Vero | 0.46 - 2.63 | > 45 |
Targeting RNA-Dependent RNA Polymerase
The antiviral mechanism of this compound against ZIKV involves directly targeting the viral RNA-dependent RNA polymerase (RdRp) dntb.gov.uanih.govnih.govmdpi.com. RdRp is a crucial enzyme for RNA viral replication, making it a significant target for the development of antiviral drugs mdpi.com. This compound achieves its inhibitory effect by binding directly to the ZIKV RdRp and subsequently suppressing its polymerase activity dntb.gov.uanih.govnih.govmdpi.com. This direct interaction with a key viral replication enzyme underscores this compound's potential as an anti-ZIKV agent.
Plant Growth Modulation and Stress Alleviation
This compound (HZRP), a secondary metabolite produced by Trichoderma harzianum, plays a significant role in modulating plant growth and alleviating various environmental stresses nih.govfrontiersin.orgfrontiersin.org. It has been reported to possess active defensive mechanisms in plants and is known to regulate growth in several plant species, including tomato, canola, and pea nih.govfrontiersin.orgfrontiersin.org. Recent research has specifically highlighted its potential in mitigating chromium (Cr) stress in Vigna radiata (mung bean) seedlings nih.govfrontiersin.orgresearchgate.netnih.gov. Chromium stress typically leads to reduced plant growth, decreased chlorophyll (B73375) content, lower net photosynthetic rates, and impaired gas-exchange attributes, alongside increased oxidative damage indicated by higher levels of electrolyte leakage, hydrogen peroxide, and malondialdehyde nih.govfrontiersin.orgresearchgate.netnih.gov. The application of HZRP has been shown to counteract these negative effects by enhancing intercellular carbon dioxide concentration, stomatal conductance, and net photosynthetic rate, while simultaneously decreasing the activity of the chlorophyllase enzyme nih.govfrontiersin.orgresearchgate.netnih.gov.
Auxin-like Activity at Low Doses
At low concentrations, this compound exhibits auxin-like activity, which contributes to its plant growth-promoting effects nih.govfrontiersin.orgfrontiersin.orgcalpoly.edumicrobiologyresearch.org. For instance, at a concentration of 1 ppm, this compound has been observed to activate plant defense mechanisms and regulate plant growth in species such as pea, tomato, and canola microbiologyresearch.org. This suggests that this compound can influence plant developmental responses, similar to the action of natural auxins.
Mitigation of Heavy Metal Toxicity (e.g., Chromium)
This compound plays a crucial role in mitigating the toxicity induced by heavy metals, particularly chromium, in plants nih.govfrontiersin.orgresearchgate.netnih.gov. Chromium is a prevalent environmental pollutant that can severely impede plant growth and physiological processes nih.govfrontiersin.org. Studies on Vigna radiata seedlings exposed to chromium stress have demonstrated the efficacy of this compound in alleviating its detrimental effects nih.govfrontiersin.orgresearchgate.netnih.gov.
One of the key mechanisms by which this compound mitigates chromium toxicity is by reducing the uptake and accumulation of the heavy metal in plant tissues nih.govfrontiersin.org. In Vigna radiata seedlings subjected to chromium stress, priming with this compound significantly decreased the chromium content in both roots and shoots nih.govfrontiersin.org. Specifically, a 2 ppm concentration of HZRP reduced chromium content in the roots by 80.7% and in the shoots by 78.9% when compared to seedlings treated with chromium alone nih.govfrontiersin.org. This reduction in heavy metal accumulation is critical for minimizing the toxic impact on plant physiological functions.
Table 2: this compound's Effect on Chromium Uptake in Vigna radiata Seedlings
| Plant Part | HZRP Priming (2 ppm) vs. Cr-alone Treatment |
| Root | 80.7% Reduction in Cr Content |
| Shoot | 78.9% Reduction in Cr Content |
This compound also enhances the plant's intrinsic defense mechanisms against oxidative stress induced by heavy metals nih.govfrontiersin.orgresearchgate.netnih.gov. Chromium stress leads to the generation of reactive oxygen species (ROS), which cause oxidative damage nih.gov. This compound treatment increases the levels of antioxidant metabolites, such as phenolics and flavonoids, and significantly boosts the activity of key antioxidative enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD) nih.govfrontiersin.orgresearchgate.netnih.gov. Both 1 ppm and 2 ppm concentrations of HZRP were found to significantly increase the activities of SOD, CAT, and POD in Vigna radiata seedlings grown in chromium-toxified soil nih.gov. For instance, a 2 ppm application of HZRP increased SOD activity by 42% in V. radiata seedlings grown in normal soil and by 34% in those grown in chromium-polluted soil nih.gov. This enhancement of enzymatic antioxidant systems helps plants to effectively scavenge ROS and maintain cellular redox homeostasis under stress conditions nih.govfrontiersin.orgresearchgate.netnih.gov.
Table 3: Enhancement of Antioxidative Enzyme Activity by this compound in Vigna radiata Seedlings
| Enzyme | HZRP Priming (2 ppm) in Normal Soil | HZRP Priming (2 ppm) in Cr-Polluted Soil |
| SOD | 42% Increase | 34% Increase |
| CAT | Significant Increase | Significant Increase |
| POD | Significant Increase | Significant Increase |
Iv. Advanced Structural Elucidation and Synthetic Approaches
Modern Spectroscopic Techniques for Structural Characterization
A combination of sophisticated analytical methods is essential for the unambiguous structural determination of complex natural products like harzianopyridone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum reveals the presence of two methyl groups attached to methine carbons, two methoxy (B1213986) groups, and a trans disubstituted alkene, among other features. eurekaselect.com Spin-decoupling studies have been instrumental in establishing the connectivity of the side chain. eurekaselect.com The data obtained from various studies are highly consistent, with minor differences attributable to the solvents and instrumentation used. karary.edu.sd
The ¹³C NMR spectrum complements the proton data, identifying a total of 14 carbon atoms and confirming the presence of carbonyl, olefinic, and methoxy carbons, which are crucial for piecing together the molecular structure. eurekaselect.comkarary.edu.sd
¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| 1.13 | d | 7.0 | 3H | CH₃ | karary.edu.sd |
| 1.30 | d | 6.5 | 3H | - | eurekaselect.com |
| 1.64 | d | 5.5 | 3H | CH₃ | karary.edu.sd |
| 1.65 | d | 6.5 | 3H | - | eurekaselect.com |
| 1.97-2.13 | m | - | 1H | CH | karary.edu.sd |
| 2.05 | d of t | 14.0, 6.5 | 1H | - | eurekaselect.com |
| 2.41-2.49 | m | - | 1H | CH | karary.edu.sd |
| 2.45 | m | - | 1H | - | eurekaselect.com |
| 3.79 | s | - | 3H | OCH₃ | eurekaselect.comkarary.edu.sd |
| 3.93-4.01 | m | - | 1H | CH | karary.edu.sd |
| 3.95 | m | - | 1H | - | eurekaselect.com |
| 4.17 | s | - | 3H | OCH₃ | eurekaselect.com |
| 4.18 | s | - | 3H | OCH₃ | karary.edu.sd |
| 5.33-5.54 | m | - | 2H | CH=CH | karary.edu.sd |
| 5.38 | m | - | 1H | =CH | eurekaselect.com |
¹³C NMR Spectroscopic Data for this compound Data recorded in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 16.3 | C-13 | karary.edu.sd |
| 16.34 | C-13 | eurekaselect.com |
| 17.9 | - | karary.edu.sd |
| 17.94 | C-8 | eurekaselect.com |
| 35.9 | - | karary.edu.sd |
| 36.14 | C-15b | eurekaselect.com |
| 42.9 | - | karary.edu.sd |
| 43.17 | C-14b | eurekaselect.com |
| 57.55 | C-3 | eurekaselect.com |
| 58.0 | - | karary.edu.sd |
| 61.5 | - | karary.edu.sd |
| 61.53 | C-5 | eurekaselect.com |
| 100.59 | C-12 | eurekaselect.com |
| 100.8 | - | karary.edu.sd |
| 120.8 | - | karary.edu.sd |
| 121.58 | C-11 | eurekaselect.com |
| 127.0 | - | karary.edu.sd |
| 127.07 | C-6 | eurekaselect.com |
| 128.7 | - | karary.edu.sd |
| 128.68 | C-2 | eurekaselect.com |
| 155.0 | - | karary.edu.sd |
| 155.71 | C-4 | eurekaselect.com |
| 161.8 | - | karary.edu.sd |
| 161.77 | C-7 | eurekaselect.com |
| 172.4 | - | karary.edu.sd |
| 172.92 | C-10 | eurekaselect.com |
Mass Spectrometry (MS and MS/MS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) of this compound indicated a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 281. karary.edu.sd This finding corresponds to a molecular formula of C₁₄H₁₉NO₅. karary.edu.sd The mass spectrum also shows prominent fragment ions, notably a base peak at m/z 188.042, which corresponds to the loss of a C₆H₁₁ fragment, providing clues about the side chain structure. eurekaselect.com Other significant fragments were observed at m/z 263 (M⁺-H₂O) and 248. karary.edu.sd The use of tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting such metabolites in fungal culture extracts. researchgate.net
High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the unambiguous determination of a compound's elemental formula. High-resolution electrospray ionization mass spectrometry (HRESIMS) analysis of this compound confirmed its molecular formula as C₁₄H₁₉NO₅ with a measured mass of 281.127 atomic mass units. eurekaselect.com This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Recent studies on new derivatives have also relied on HRESIMS for formula deduction. numberanalytics.comacs.orgscispace.com
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. mdpi.com It can provide an additional dimension of separation when coupled with mass spectrometry. mdpi.com Despite its utility in structural analysis, a specific application of Ion Mobility Spectrometry for the characterization of this compound was not identified in the surveyed literature.
High-Resolution Mass Spectrometry
X-ray Diffraction Studies
X-ray diffraction analysis of a single crystal provides the most definitive evidence of a molecule's three-dimensional structure, including its absolute stereochemistry. The structure of this compound has been firmly established by an X-ray analysis. scribd.com More recently, single-crystal X-ray diffraction experiments have been used to elucidate the structures of newly discovered, related compounds such as this compound B. acs.orgmdpi.com While the use of this technique to confirm the structure of this compound is cited, specific crystallographic data such as space group and unit cell dimensions were not available in the consulted literature.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.comkhanacademy.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key structural features.
Characteristic Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Description | Functional Group | Reference |
|---|---|---|---|
| 3100-2600 | Very broad | O-H stretch (acidic) | eurekaselect.comkarary.edu.sd |
| 2930 | Sharp | C-H stretch | karary.edu.sd |
| 1760 | Sharp | C=O stretch | karary.edu.sd |
| 1725 | Sharp | C=O stretch | eurekaselect.com |
| 1650 | - | C=O stretch | eurekaselect.com |
| 1638 | - | C=C stretch | karary.edu.sd |
| 1600 | - | C=C stretch (aromatic/conjugated) | eurekaselect.com |
| 1587 | Broad | - | karary.edu.sd |
| 1448 | Broad | - | karary.edu.sd |
| 1374 | - | - | karary.edu.sd |
| 1322 | - | - | karary.edu.sd |
| 1285 | - | - | karary.edu.sd |
| 1195 | - | C-O stretch | karary.edu.sd |
| 1165 | - | C-O stretch | karary.edu.sd |
| 1115 | - | C-O stretch | karary.edu.sd |
| 995, 965, 955 | - | Alkene C-H bend | karary.edu.sd |
| 800 | - | - | karary.edu.sd |
| 735 | - | - | karary.edu.sd |
| 720 | - | - | eurekaselect.com |
The broad absorption in the 3100-2600 cm⁻¹ range is indicative of a hydrogen-bonded hydroxyl group, while the sharp peaks around 1760-1638 cm⁻¹ correspond to carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. eurekaselect.comkarary.edu.sd These data are consistent with the pyridone ring system and the acyl side chain.
Total Synthesis Strategies and Stereochemistry
The unique structure and potent biological activity of this compound have made it a compelling target for organic synthesis. nih.gov Efforts in total synthesis have not only aimed to provide access to the natural product but also to confirm its structure, determine its absolute stereochemistry, and enable the creation of analogs for further study. nih.govresearchgate.net
This compound was first isolated from the fungus Trichoderma harzianum in 1989 as a racemic mixture, meaning it contained equal amounts of both enantiomers. innovareacademics.innih.gov The first total synthesis of (±)-harzianopyridone, the racemic form, was accomplished by Trecourt and colleagues in 1995. researchgate.netescholarship.org This initial synthesis was significant as it provided a synthetic route to the core structure of the molecule. The strategy was based on the metalation of polysubstituted O-pyridylcarbamates. researchgate.net Specifically, their approach involved a bromine-lithium exchange on a 6-bromo-2,3-dimethoxy-4-pyridyl N,N-diisopropylcarbamate intermediate to generate a lithiated pyridine (B92270) derivative, which could then be further functionalized. researchgate.net
While early work produced the racemic compound, a major breakthrough was the development of a stereoselective total synthesis. In 2012, a team led by Ohtawa developed a method to synthesize specific stereoisomers of this compound and related compounds like atpenins. researchgate.netnih.govamanote.com This achievement was crucial as it allowed for the unambiguous determination of the absolute configuration of the naturally occurring levorotatory (-)-harzianopyridone. nih.govresearchgate.net
The successful stereoselective synthesis of this compound employed a convergent synthetic strategy. researchgate.netnih.gov Convergent synthesis is an efficient method where different fragments of a complex molecule are synthesized independently and then joined together in the later stages. scholarsresearchlibrary.com In the case of this compound, the key step was the coupling of a common, highly functionalized iodopyridine core with an aldehyde that constituted the desired side chain. researchgate.netnih.gov This approach is highly advantageous as it allows for flexibility; by changing the aldehyde component, various analogs with different side chains can be synthesized from a common intermediate. nih.gov
| Synthesis Type | Key Strategy | Notable Researchers | Significance | Citation |
|---|---|---|---|---|
| Racemic Total Synthesis | Metalation of a polysubstituted O-pyridylcarbamate. | Trecourt et al. (1995) | First successful synthesis of the racemic compound. | researchgate.netescholarship.org |
| Stereoselective Total Synthesis | Convergent approach involving the coupling of an iodopyridine fragment with a side-chain aldehyde. | Ohtawa et al. (2012) | Allowed for the unambiguous determination of the natural product's absolute configuration. | researchgate.netnih.gov |
A primary goal of total synthesis is the validation of the proposed structure of a natural product. While this compound was initially isolated as a racemate, a levorotatory (optically active) form was also discovered from different fungal strains. innovareacademics.innih.govresearchgate.net The stereoselective total synthesis by Ohtawa and coworkers was instrumental in confirming the absolute stereochemistry of this natural enantiomer. nih.gov By comparing the spectral and optical data of the synthetic compound with that of the isolated natural product, chemists could definitively confirm its three-dimensional structure. This comparison is a critical final step that validates the entire synthetic route and solidifies the structural understanding of the natural molecule.
Convergent Synthetic Approaches
Development of this compound Analogs and Derivatives
The potent inhibitory activity of this compound against mitochondrial complex II has spurred interest in creating analogs and derivatives to explore its therapeutic potential and to understand the key structural features required for its bioactivity. nih.govmedchemexpress.com
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological effects. researchcommons.orgcas.org For this compound and the closely related atpenins, such studies have been a major focus. nih.gov The synthetic strategies developed for the total synthesis of this compound were readily adapted for the creation of new analogs. researchgate.net The first racemic synthesis route, for example, allowed for the preparation of analogs by varying the substituent groups at the C-4, C-5, and C-6 positions of the central pyridine ring. researchgate.net Research on the related atpenins has shown that the side chain is a critical component for bioactivity, with modifications to its ketone moiety significantly impacting inhibitory potency. researchgate.net These studies, which involve the systematic synthesis and biological testing of new derivatives, are crucial for optimizing the compound into a potential lead for drug development. nih.gov
Exploration of Novel Scaffolds with Enhanced Bioactivity
The quest for novel therapeutic and agrochemical agents has driven extensive research into modifying natural product scaffolds to enhance their biological activity and overcome limitations. This compound, a penta-substituted 2-pyridone natural product, has emerged as a significant lead compound due to its potent biological activities, including antifungal, antiviral, and mitochondrial complex II inhibitory effects. nih.govnih.govnih.govmedchemexpress.com The exploration of novel scaffolds based on the this compound framework is a key area of research aimed at developing derivatives with improved efficacy and selectivity.
Research efforts have largely focused on modifications of the core pyridone ring and its substituents, drawing inspiration from structurally related natural products like the atpenins, which also potently inhibit mitochondrial complex II. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these related compounds provide valuable insights into the structural requirements for bioactivity and guide the rational design of new scaffolds.
A significant finding is that the penta-substituted pyridine core is a crucial feature for the potent inhibition of mitochondrial complex II, which is a target for antifungal and anticancer therapies. nih.gov The structures of this compound and atpenins closely resemble the electron carrier ubiquinone, suggesting a similar binding mechanism. nih.gov
Modifications to the side chain of related compounds have been a primary focus of synthetic efforts. For instance, in the atpenin series, alterations to the side chain have been shown to significantly impact inhibitory potency against both mammalian and fungal forms of complex II. researchgate.net While extensive research on this compound specifically is still developing, the SAR data from atpenin analogs offer a roadmap for designing novel this compound-based scaffolds. For example, the synthesis of atpenin A5 analogs lacking certain functional groups in the side chain revealed that some modifications led to weaker nematode complex II inhibitors. researchgate.net However, the discovery that 4-epi-atpenin A5 is a potent nematode complex II inhibitor, comparable to atpenin A5, highlights that stereochemical changes can be a fruitful strategy for developing new lead compounds. researchgate.net
Furthermore, the bioisosteric replacement of substituents on the side chain of atpenin A5 has been explored as a strategy to modulate bioactivity. The interchange of chloro and methyl groups at stereogenic sp3-hybridized carbons in atpenin A5 analogs resulted in complex II inhibitors with comparable IC50 values, indicating that such substitutions can be a viable strategy for fine-tuning the properties of these scaffolds. ethz.ch
The antiviral activity of this compound has also opened new avenues for scaffold exploration. Identified as a marine natural product that can inhibit Zika virus (ZIKV) replication, its mechanism of action involves targeting the NS5 RNA-dependent RNA polymerase (RdRp). nih.gov This discovery suggests that novel scaffolds based on the this compound structure could be designed to develop new antiviral agents.
The antifungal properties of this compound have been well-documented, with the racemic form showing strong activity against various plant pathogenic fungi. nih.gov A study comparing two strains of Trichoderma harzianum found that this compound was the most active antifungal metabolite isolated, with significant efficacy against several fungal pathogens. researchgate.net
The following tables summarize the reported biological activities of this compound and the comparative activities of related scaffolds, providing a basis for the rational design of novel derivatives with enhanced bioactivity.
Table 1: Reported Bioactivity of this compound
| Bioactivity | Target Organism/Enzyme | Reported Efficacy | Citation |
|---|---|---|---|
| Antifungal | Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, Botrytis cinerea | Strong activity (racemic form) | nih.gov |
| Antifungal | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | EC50: 35.9–50.2 μg/mL | researchgate.netmdpi.com |
| Antiviral | Zika Virus (ZIKV) | EC50: 0.46 to 2.63 µM | nih.gov |
Table 2: Structure-Activity Relationship Insights from Atpenin Analogs
| Compound/Analog | Modification | Effect on Bioactivity | Citation |
|---|---|---|---|
| Atpenin A5 Analogs | Lacked one or several functional groups in the side chain | Weak nematode complex II inhibitors | researchgate.net |
| 4-epi-atpenin A5 | Stereoisomer of atpenin A5 | Potent nematode complex II inhibitor, comparable to atpenin A5 | researchgate.net |
The synthesis of pyranopyridine derivatives, which share a pyridine core, has also been explored, yielding compounds with notable antioxidant and antifungal activities against Fusarium oxysporum. rsc.org These findings suggest that fusing other heterocyclic rings to the pyridone scaffold of this compound could be a promising strategy for generating novel chemical entities with enhanced or new biological properties.
V. Future Directions and Research Perspectives
Uncovering Novel Biological Targets and Mechanisms of Action
Initial research has identified harzianopyridone as a powerful inhibitor of the mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase (SQR). caymanchem.com Its inhibitory effects have been observed against mammalian and nematode mitochondrial complex II, as well as nematode quinol-fumarate reductase (QFR). caymanchem.com This specificity makes it a compelling candidate for further investigation as a potential therapeutic agent against fungal and nematode infections. caymanchem.comd-nb.info
Recent studies have expanded the known biological activities of this compound, revealing its potential as an antiviral agent. Specifically, it has been shown to inhibit the Zika virus (ZIKV) by directly targeting the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov This discovery opens up a new frontier for this compound research in the development of novel antiviral drugs. Further investigation is needed to elucidate the precise molecular interactions between this compound and its viral target and to explore its efficacy against other RNA viruses.
Future research should focus on identifying additional biological targets of this compound. A comprehensive understanding of its mechanism of action will be essential for developing targeted applications and minimizing off-target effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover novel interacting proteins and pathways.
Biocatalysis and Enzymatic Engineering for Analog Production
The biosynthesis of this compound involves a complex enzymatic pathway. acs.orgnih.gov Understanding these enzymatic steps is fundamental for developing biocatalytic systems for the production of this compound and its analogs. Researchers have identified the gene cluster responsible for this compound biosynthesis, which includes iterative enzymes like a methyltransferase and a flavin-dependent monooxygenase. acs.orgnih.gov
The identification and characterization of these biosynthetic enzymes pave the way for enzymatic engineering to create novel and potentially more potent analogs. d-nb.info Techniques such as site-directed mutagenesis and directed evolution can be employed to alter the substrate specificity and catalytic activity of these enzymes. edulll.gr This could lead to the production of a diverse library of this compound derivatives with improved biological activities or altered target specificities.
Furthermore, the development of heterologous expression systems can facilitate the industrial-scale production of this compound and its analogs. d-nb.info This involves transferring the biosynthetic gene cluster into a more amenable host organism, allowing for optimized and controlled production. d-nb.info Biocatalytic cascades, where a sequence of enzyme-driven reactions simplifies the production process, offer a promising avenue for efficient and environmentally friendly synthesis. chemicalindustryjournal.co.uk
Role in Sustainable Agriculture and Biocontrol Strategies
This compound, produced by the fungus Trichoderma harzianum, plays a significant role in the biocontrol of plant pathogens. mdpi.comjabonline.inmdpi.com T. harzianum is a well-known biocontrol agent used to protect crops from various fungal diseases. mdpi.commdpi.com The antifungal activity of this compound contributes to the antagonistic effects of T. harzianum against phytopathogenic fungi such as Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum, Botrytis cinerea, and Phytophthora cinnamomi. caymanchem.comnih.govmdpi.com
The application of this compound, either as a purified compound or through the use of T. harzianum strains, presents a sustainable alternative to synthetic chemical pesticides. tandfonline.comresearchgate.netijcmas.com Its mode of action, primarily through the inhibition of fungal respiration, offers a targeted approach to disease management. caymanchem.com Moreover, research suggests that this compound can induce plant defense responses, further enhancing its protective effects. jabonline.infrontiersin.org
Future research should focus on optimizing the application of this compound in agricultural settings. This includes developing stable formulations, determining effective application methods, and assessing its long-term impact on soil health and microbial communities. Understanding the factors that influence this compound production by T. harzianum in the rhizosphere is also crucial for maximizing its biocontrol efficacy. researchgate.net The potential for synergistic effects when combined with other biocontrol agents or plant growth-promoting microbes warrants further investigation. researchgate.net
Advancements in Production and Scalability
To realize the full potential of this compound, particularly in agriculture, efficient and scalable production methods are essential. Current research is exploring various strategies to enhance the yield of this compound from its natural producer, T. harzianum. This includes optimizing fermentation conditions such as media composition, pH, temperature, and aeration. mdpi.com
Metabolic engineering of T. harzianum is a promising approach to boost this compound production. d-nb.info By overexpressing key biosynthetic genes or knocking out competing pathways, it may be possible to significantly increase the metabolic flux towards this compound synthesis. The "one strain many compounds" (OSMAC) approach, which involves cultivating the fungus under different conditions to trigger the production of various secondary metabolites, could also be employed to enhance yields. ucla.edu
Furthermore, the development of robust and cost-effective downstream processing techniques for the extraction and purification of this compound is critical for its commercial viability. mdpi.com The use of inexpensive and readily available substrates for fermentation can also contribute to reducing production costs. mdpi.com As research progresses, the combination of strain improvement, fermentation optimization, and efficient recovery processes will be key to achieving industrial-scale production of this compound.
Integration of Multi-Omics Approaches in Research
The complexity of this compound's biosynthesis, regulation, and mode of action necessitates an integrated research approach. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit to unravel the intricate biological networks associated with this compound. azolifesciences.comnih.gov
By combining these "omics" layers, researchers can gain a holistic understanding of how T. harzianum produces this compound and how this compound interacts with its targets and the surrounding environment. arcjournals.orgmdpi.com For instance, transcriptomic analysis can reveal which genes are upregulated during this compound production, while proteomic studies can identify the corresponding enzymes. researchgate.net Metabolomic profiling can then quantify the levels of this compound and other related metabolites. researchgate.net
This integrated approach can also be applied to understand the response of target organisms to this compound. By analyzing the genomic, transcriptomic, and proteomic changes in a pathogen upon exposure to this compound, researchers can gain deeper insights into its mechanism of action and identify potential resistance mechanisms. nih.gov The application of multi-omics will undoubtedly accelerate the pace of discovery in this compound research, leading to new applications and a more comprehensive understanding of its biological significance. nih.gov
Q & A
Q. How can researchers identify Harzianopyridone in fungal extracts or synthetic mixtures?
Methodological Answer: Identification involves chromatographic separation (e.g., HPLC or GC) coupled with spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for distinguishing this compound from structurally related compounds like pyrenocine A. Mass spectrometry (MS) provides molecular weight and fragmentation patterns. Comparative analysis with synthetic standards (if available) is essential for confirmation .
Q. What are the primary enzymatic targets of this compound, and how can they be identified?
Methodological Answer: Conduct enzyme inhibition assays using mitochondrial complexes (e.g., Complex II: succinate-ubiquinone oxidoreductase) across species. Measure IC50 values under standardized conditions (pH 7.4, 25°C). For example, this compound shows potent inhibition of A. suum Complex II (QFR) with an IC50 of 0.36 μM but weaker activity against bovine heart Complex I + III (IC50 = 420 μM). Use species-specific enzyme preparations to validate target specificity .
Q. What experimental approaches are used to evaluate this compound’s antiviral activity?
Methodological Answer: Employ plaque reduction assays and time-of-addition experiments to determine the phase of viral inhibition (e.g., adsorption, replication, or inactivation). For HSV-1, this compound exhibits potent activity during the viral inactivation phase, suggesting a virucidal mechanism. Use selectivity indices (e.g., CC50/EC50) to assess toxicity vs. efficacy in mammalian cell lines .
Q. How can researchers synthesize this compound for experimental use?
Methodological Answer: Two primary routes:
- Fungal fermentation : Optimize growth conditions (e.g., Trichoderma spp.) and extract metabolites using solvent partitioning.
- Chemical synthesis : Follow published protocols for pyridone alkaloid synthesis, ensuring stereochemical fidelity. Compare synthetic and natural products via NMR and MS .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity?
Methodological Answer: Design analogs with targeted substitutions (e.g., bromination at the pyridone ring) and test their inhibitory effects on mitochondrial complexes or antiviral targets. Compare IC50 values and selectivity indices. For instance, subtle structural differences between this compound and pyrenocine A correlate with divergent mechanisms of action against HSV-1 .
Q. How can contradictory IC50 values for this compound across studies be resolved?
Methodological Answer: Standardize assay conditions (e.g., buffer composition, temperature, enzyme source). For example, this compound’s IC50 for A. suum Complex II (QFR) is 0.36 μM, but it rises to 2 μM for Complex II (SQR). Replicate experiments using the same species (e.g., bovine vs. rodent) and validate with orthogonal assays (e.g., oxygen consumption measurements) .
Q. What mechanistic insights explain this compound’s species-specific inhibition of mitochondrial complexes?
Methodological Answer: Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use molecular docking to model this compound’s binding to conserved vs. variable regions of Complex II across species. Cross-validate with site-directed mutagenesis of critical residues .
Q. How can researchers integrate computational models with biochemical assays to study this compound?
Methodological Answer: Combine molecular dynamics (MD) simulations to predict binding stability with in vitro assays. For example, simulate this compound’s interaction with HSV-1 glycoproteins and correlate predictions with viral inactivation assays. Use tools like AutoDock Vina for docking studies and GROMACS for MD .
Q. What strategies mitigate off-target effects of this compound in cellular models?
Methodological Answer: Employ transcriptomic profiling (RNA-seq) to identify unintended pathways affected by treatment. Use CRISPR-Cas9 knockouts of putative off-target genes to confirm specificity. Pair with mitochondrial respiration assays (Seahorse Analyzer) to isolate Complex II-mediated effects .
Q. How can this compound’s potential for antiviral resistance be assessed?
Methodological Answer: Conduct serial passage experiments with HSV-1 under sublethal this compound pressure. Sequence viral genomes post-passage to identify mutations (e.g., in glycoprotein B). Compare resistance profiles with pyrenocine A to assess cross-resistance risks .
Data Presentation
Table 1. IC50 Values of this compound Across Enzyme Complexes (Adapted from )
| Enzyme Complex | Species | IC50 (μM) |
|---|---|---|
| Complex II (QFR) | A. suum | 0.36 |
| Complex II (SQR) | A. suum | 2.0 |
| Complex I + III | Bovine heart | 420 |
| Complex II | Rat liver | 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
